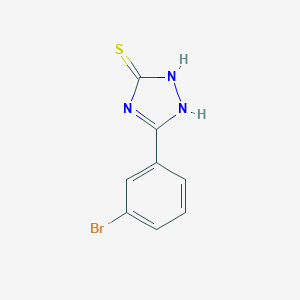

5-(3-Bromphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion

Übersicht

Beschreibung

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Wirkmechanismus

Target of Action

Similar compounds have been found to target α-synuclein aggregates , which are implicated in neurodegenerative disorders like Parkinson’s disease .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit α-synuclein and prion protein oligomerization . This suggests that 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione might interact with its targets to prevent the formation of harmful protein aggregates.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, 1-(3′-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, was found to have a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL, reached 1.00 ± 0.45 h after oral administration .

Result of Action

Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines . For instance, the CNS cancer cell line SNB-75 showed a percent growth inhibition (PGI) of 41.25 percent when treated with a similar compound .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(3-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium thiolate or primary amines are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Similar in structure but with an amine group instead of a thione group.

(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole moiety and a hydroxyprop-2-en-1-one group.

Uniqueness

5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom on the phenyl ring also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.

Biologische Aktivität

5-(3-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant activities based on various studies.

- Chemical Formula : C₉H₈BrN₃S

- Molecular Weight : 270.16 g/mol

- Melting Point : 210-212 °C

- CAS Number : 333771-24-7

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

In Vitro Studies

A study evaluating various triazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while showing limited efficacy against Gram-positive bacteria and fungi .

| Compound | Activity Against E. coli | Activity Against P. aeruginosa | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Moderate | Low | No activity | No activity |

The antimicrobial activity was assessed using zones of inhibition and minimum inhibitory concentration (MIC) methods. Compounds similar to 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed inhibition zones ranging from 17 mm to 23 mm against E. coli and were less effective against fungal strains like Candida albicans .

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated extensively. Research indicates that compounds containing the triazole moiety can inhibit the proliferation of various cancer cell lines.

Case Study: Anti-Proliferative Effects

In vitro studies utilizing the MTT assay on human cancer cell lines (e.g., HePG-2 for liver cancer, MCF-7 for breast cancer) revealed that certain derivatives of triazoles exhibit significant anti-proliferative effects. For instance:

| Cell Line | IC50 (µM) for 5-(3-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

|---|---|

| HePG-2 | 15.6 |

| MCF-7 | 31.25 |

| PC-3 | 62.5 |

| HCT-116 | 250 |

These results suggest that the compound's structure plays a crucial role in its biological activity; modifications can enhance or diminish its efficacy against specific cancer types .

Anticonvulsant Activity

The anticonvulsant potential of triazoles has gained attention in recent pharmacological research. A study investigated the effects of a related compound (TP4), which shares structural similarities with 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Findings

TP4 demonstrated significant anticonvulsant properties in animal models by elevating the threshold for seizures induced by electroshock. Doses ranging from 75 mg/kg to 100 mg/kg were particularly effective in enhancing the efficacy of established antiepileptic drugs such as carbamazepine and valproate . This suggests that compounds within this chemical class may offer therapeutic benefits in managing epilepsy.

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALETZOQAGIEADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350261 | |

| Record name | 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126651-85-2 | |

| Record name | 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.